molecular formula C18H21NO2S B14130063 4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide

4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide

Cat. No.: B14130063
M. Wt: 315.4 g/mol
InChI Key: SIXHLEHZKJDBRM-UHFFFAOYSA-N
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Description

4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C12H17NO2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pent-4-en-1-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like α,α,α-trifluorotoluene at elevated temperatures (around 120°C) for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or sulfides.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(pent-4-en-1-yl)benzenesulfonamide
  • N-(5-(4-fluorophenyl)-4-(p-tolylthio)pentyl)-4-methylbenzenesulfonamide
  • N-(5-(4-acetylphenyl)-4-(p-tolylthio)pentyl)-4-methylbenzenesulfonamide

Uniqueness

4-Methyl-N-(pent-4-en-1-yl)-N-phenylbenzenesulfonamide is unique due to its specific structural features, such as the pent-4-en-1-yl group and the phenyl substitution on the sulfonamide nitrogen.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

4-methyl-N-pent-4-enyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C18H21NO2S/c1-3-4-8-15-19(17-9-6-5-7-10-17)22(20,21)18-13-11-16(2)12-14-18/h3,5-7,9-14H,1,4,8,15H2,2H3

InChI Key

SIXHLEHZKJDBRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCC=C)C2=CC=CC=C2

Origin of Product

United States

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